4-Desmethoxypropoxyl-4-methylthio Rabeprazole
Description
Properties
IUPAC Name |
2-[(3-methyl-4-methylsulfanylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-10-13(16-8-7-14(10)20-2)9-21(19)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFLHAXXHNAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544860 | |
| Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99487-86-2 | |
| Record name | 2-{[3-Methyl-4-(methylsulfanyl)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Thiolation of 2,3-Dimethylpyridine N-Oxide
The synthesis begins with 2,3-dimethylpyridine N-oxide, a common starting material for Rabeprazole analogs. To introduce the methylthio group:
-
Nitration : Nitration at the 4-position yields 4-nitro-2,3-dimethylpyridine N-oxide.
-
Nucleophilic displacement : The nitro group is displaced using sodium thiomethoxide (NaSCH₃) in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. This step replaces the nitro group with a methylthio moiety, forming 4-methylthio-2,3-dimethylpyridine N-oxide.
Key considerations :
-
Solvent selection : High-boiling solvents like DMF facilitate displacement at elevated temperatures.
-
Stoichiometry : A 1.5–2.0 molar excess of NaSCH₃ ensures complete conversion.
Coupling with Benzimidazole-Thiol
The modified pyridine precursor is coupled with 2-mercaptobenzimidazole to form the sulfide intermediate.
Alkylation Conditions
-
Reaction setup : Combine 4-methylthio-2,3-dimethylpyridine N-oxide with 2-mercaptobenzimidazole in a mixture of isopropanol and aqueous sodium hydroxide.
-
Temperature and time : Heat at 50–55°C for 6–8 hours, monitoring completion via HPLC.
Example protocol (adapted from WO2010146428A1) :
-
Solvent : Isopropanol (30 mL/g of pyridine precursor).
-
Base : 10% w/v aqueous NaOH (4.3 equivalents).
-
Work-up : Distill isopropanol, extract with dichloromethane, and adjust pH to 8–8.5 with formic acid.
Oxidation to the Sulfoxide
The sulfide intermediate is oxidized to the sulfoxide, a step requiring precise control to avoid over-oxidation.
Oxidizing Agents and Conditions
| Oxidizing Agent | Solvent | Temperature | Equivalents | Purity Outcome | Source |
|---|---|---|---|---|---|
| Sodium hypochlorite (6–12%) | Isopropanol | 0–5°C | 1.3–2.0 | >99.7% | |
| m-CPBA | Dichloromethane | 25–30°C | 1.1 | ≤99.0% | |
| Hydrogen peroxide | Ethanol | 10–15°C | 1.5 | Variable |
Optimized method (from WO2010146428A1) :
-
Add NaOCl (1.3–2.0 equivalents) to the sulfide in isopropanol/NaOH at 0–5°C.
-
Quench with sodium thiosulfate to neutralize excess oxidizer.
-
Extract with dichloromethane, adjust pH to 8–8.5, and isolate via crystallization.
Critical note : The methylthio group’s electron-donating nature may accelerate oxidation, necessitating lower temperatures to prevent sulfone formation.
Purification and Crystallization
Chemical Reactions Analysis
4-Desmethoxypropoxyl-4-methylthio Rabeprazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Pharmacological Properties
4-Desmethoxypropoxyl-4-methylthio Rabeprazole retains the fundamental mechanism of action of rabeprazole, which involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial for its applications in treating conditions such as gastroesophageal reflux disease (GERD), duodenal ulcers, and Zollinger-Ellison syndrome .
Anticancer Activity
Recent studies have indicated that rabeprazole, and by extension its derivatives like this compound, may exhibit antiproliferative effects on gastric cancer cells. Research has demonstrated that rabeprazole induces significant apoptosis in AGS gastric cancer cells through the inactivation of the ERK1/2 signaling pathway, suggesting its potential as a novel antineoplastic agent .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study 1 | AGS | Induces apoptosis | Inactivation of ERK1/2 signaling |
| Study 2 | MKN-28 | Inhibits cell viability | Phosphorylation blockade |
Clinical Applications
The primary clinical applications of this compound mirror those of rabeprazole itself:
- Gastroesophageal Reflux Disease (GERD) : Effective in short-term treatment and maintenance therapy for erosive esophagitis.
- Duodenal Ulcers : Utilized in the treatment and healing of active duodenal ulcers.
- Pathologic GI Hypersecretory Conditions : Long-term management of conditions like Zollinger-Ellison syndrome.
Case Studies
Several clinical trials have evaluated the efficacy and safety profile of rabeprazole in various populations:
- A multicenter study demonstrated that rabeprazole combined with antibiotics effectively eradicated Helicobacter pylori in patients with duodenal ulcers .
- A pharmacokinetic study highlighted gender differences in drug metabolism, indicating that females may experience delayed onset due to longer T lag times compared to males .
Safety Profile
While generally well-tolerated, long-term use of PPIs like rabeprazole can lead to adverse effects such as hypomagnesemia, increased risk of bone fractures, and gut infections . Monitoring for these complications is essential during extended therapy.
Mechanism of Action
4-Desmethoxypropoxyl-4-methylthio Rabeprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, thereby alleviating symptoms of acid-related disorders. The compound binds covalently to cysteine residues on the proton pump, leading to irreversible inhibition of the enzyme’s activity .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₁₅H₁₅N₃O₂S₂ (derived from analogous compounds in ).
- Functional Groups : Methylthio (-SCH₃) at position 4 of the pyridine ring, sulfinyl group (-SO-) linking the benzimidazole and pyridine moieties.
Structural and Chemical Properties
The table below compares 4-Desmethoxypropoxyl-4-methylthio Rabeprazole with other rabeprazole derivatives and PPIs:
Key Observations :
- Binding Specificity : Unlike omeprazole, which labels Cys-813 and Cys-892, rabeprazole derivatives preferentially target Cys-813 and Cys-321 due to steric and electronic effects of their substituents .
- Activation Requirement : Like rabeprazole, the methylthio analog requires acidic activation to form the reactive sulfenamide species, whereas the sulfide analog (S-Deoxo form) is inactive .
Pharmacokinetic and Pharmacodynamic Comparisons
Acid Suppression Efficacy
- Rabeprazole vs. Omeprazole : Rabeprazole exhibits faster acid inhibition (within 1 hour) compared to omeprazole due to higher pKa and rapid activation . On a milligram basis, rabeprazole is 2–10× more potent than omeprazole .
- This compound: No direct clinical data is available, but its methylthio group may prolong plasma half-life by reducing cytochrome P450-mediated metabolism (similar to pantoprazole’s difluoromethoxy group) .
Metabolic Stability
Clinical and Preclinical Relevance
- H. pylori Eradication : Rabeprazole-based triple therapy shows comparable efficacy to omeprazole and lansoprazole, but structural analogs like the chloro derivative may enhance antibacterial synergy due to increased reactivity .
- Bioanalytical Methods : Ultra-sensitive LC-MS/MS methods validated for rabeprazole (LLOQ: 0.1 ng/mL) can be adapted for its analogs to study pharmacokinetics .
Biological Activity
4-Desmethoxypropoxyl-4-methylthio Rabeprazole is a chemical compound classified as an impurity of the proton pump inhibitor (PPI) Rabeprazole. This compound, with a CAS number of 99487-86-2 and a molecular formula of C15H15N3OS2, features a unique methylthio group and propoxy moiety that influence its chemical properties and potential biological activities. Understanding its biological activity is crucial for assessing its implications in pharmaceutical formulations.
The biological activity of this compound is closely related to that of its parent compound, Rabeprazole. Both compounds inhibit the hydrogen-potassium ATPase enzyme (proton pump) in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is beneficial in treating acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to related compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Rabeprazole | 117976-90-6 | Established PPI for acid-related disorders |
| 4-Desmethoxypropoxyl-4-methoxy Rabeprazole | 102804-77-3 | Contains methoxy group; different biological activity |
| 4-Desmethoxypropoxyl-4-chloro Rabeprazole | 168167-42-8 | Contains chloro group; possible different effects |
This comparison highlights how variations in functional groups can significantly impact biological activity and pharmacological profiles.
Impurity Profiling in Pharmaceuticals
Research on impurities like this compound emphasizes the importance of understanding their behavior in pharmaceutical formulations. Studies have shown that impurities can affect drug stability, efficacy, and safety. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to quantify impurities and assess their impact on drug performance.
Stability Studies
Stability studies involving Rabeprazole formulations have indicated that impurities can arise during manufacturing or storage processes. For instance, the degradation pathways of Rabeprazole may lead to the formation of various impurities, including this compound. Understanding these pathways is essential for ensuring drug quality and safety.
Potential Applications
Despite being primarily recognized as an impurity, this compound may have potential applications in medicinal chemistry. Its unique structure could make it a candidate for further investigation regarding its biological interactions and effects, particularly in relation to other PPIs.
Q & A
Q. What are the validated synthetic routes for 4-Desmethoxypropoxyl-4-methylthio Rabeprazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Optimization of Reaction Parameters: Use factorial design (e.g., varying solvents, catalysts, temperature) to assess their impact on yield and purity. For example, details a reflux protocol with DMSO and ethanol/water crystallization, achieving 65% yield for a structurally similar triazole derivative .
- Characterization: Employ HPLC, NMR, and mass spectrometry to confirm structural integrity. Cross-reference with purity standards outlined in pharmaceutical guidelines (e.g., European Pharmacopoeia’s protocols for omeprazole derivatives) .
Q. How does this compound interact with proton pump targets in vitro, and what assays are suitable for preliminary activity screening?
Methodological Answer:
- Targeted Assays: Use in vitro gastric H+/K+-ATPase inhibition assays, as described for omeprazole sulfone derivatives .
- Control Experiments: Include comparator compounds (e.g., rabeprazole sulfone) and validate results via dose-response curves. Ensure reproducibility using standardized cell lines (e.g., P19 carcinoma cells, as in ) .
Advanced Research Questions
Q. What computational models predict the metabolic stability of this compound, and how can conflicting in vitro/in vivo data be resolved?
Methodological Answer:
- AI-Driven Synthesis Tools: Leverage retrosynthesis platforms (e.g., Template_relevance Reaxys or PISTACHIO) to model metabolic pathways and identify unstable intermediates .
- Data Reconciliation: Apply mechanistic pharmacokinetic modeling to bridge in vitro half-life data (e.g., microsomal stability assays) with in vivo bioavailability studies. Address contradictions by adjusting for species-specific cytochrome P450 activity .
Q. How do structural modifications (e.g., methylthio vs. methoxy groups) alter the compound’s binding affinity, and what experimental designs minimize confounding variables?
Methodological Answer:
- Comparative Studies: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding differences between analogs. Reference structural analogs like 5-methoxy-1H-benzimidazole derivatives for baseline comparisons .
- Factorial Design: Implement a 2^k design to isolate variables (e.g., substituent position, steric effects). For example, vary substituents while holding reaction conditions constant, as in ’s framework for variable manipulation .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., conflicting IC50 values across studies)?
Methodological Answer:
- Meta-Analysis Framework: Systematically review experimental parameters (e.g., cell line viability, assay temperature, buffer pH) using PRISMA guidelines .
- Sensitivity Analysis: Quantify the impact of methodological variations (e.g., DMSO concentration in assays) on activity metrics. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. radiometric ATPase assays) .
Methodological and Reporting Standards
Q. How should researchers document synthetic protocols to ensure reproducibility, particularly for novel intermediates?
Methodological Answer:
- Detailed Reporting: Follow pharmaceutical manuscript guidelines (), including reaction time, solvent purity, and crystallization conditions. Define all abbreviations (e.g., DMSO, HPLC) upon first use .
- Supplemental Data: Provide raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplemental materials, adhering to journal-specific LaTeX or .docx formatting requirements .
Q. What frameworks align research on this compound with broader pharmacological theories (e.g., proton pump inhibitor mechanisms)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
